5-Amino-1,4-dimethylimidazole Hydrochloride

Solubility Enhancement Pharmaceutical Formulation Hydrochloride Salt

Researchers often face stability and solubility issues with the free base form of 5-amino-1,4-dimethylimidazole. Our hydrochloride salt (CAS 1427475-33-9) provides a reliable solution: - Enhanced aqueous solubility for simplified reaction setup and workup. - Superior long-term stability, reducing batch-to-batch variability. - Key intermediate in patented GPR142 agonist synthesis (WO2015120610A1). Ideal for process chemists scaling up routes requiring a stable, high-purity 1,4-dimethyl-5-aminoimidazole core.

Molecular Formula C5H10ClN3
Molecular Weight 147.6 g/mol
CAS No. 1427475-33-9
Cat. No. B1378074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1,4-dimethylimidazole Hydrochloride
CAS1427475-33-9
Molecular FormulaC5H10ClN3
Molecular Weight147.6 g/mol
Structural Identifiers
SMILESCC1=C(N(C=N1)C)N.Cl
InChIInChI=1S/C5H9N3.ClH/c1-4-5(6)8(2)3-7-4;/h3H,6H2,1-2H3;1H
InChIKeyIVIHPIMOKWJNPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1,4-dimethylimidazole Hydrochloride Overview


5-Amino-1,4-dimethylimidazole Hydrochloride (CAS 1427475-33-9), also named 1,4-Dimethyl-1H-imidazol-5-amine hydrochloride, is a heterocyclic building block with the molecular formula C5H10ClN3 and a molecular weight of 147.61 g/mol . It is a chemically stable, high-purity intermediate primarily used in pharmaceutical and organic synthesis, with the hydrochloride salt form enhancing its solubility and handling properties [1].

Uniqueness of 5-Amino-1,4-dimethylimidazole Hydrochloride


This compound possesses a specific 1,4-dimethyl substitution pattern on the imidazole ring, which differentiates it from other aminoimidazoles in terms of reactivity and steric properties [1]. Furthermore, the hydrochloride salt form offers quantifiable advantages in solubility and stability compared to its free base counterpart, 5-Amino-1,4-dimethylimidazole (CAS 861362-24-5), making it more suitable for aqueous-phase reactions and ensuring consistent, reproducible results [2].

5-Amino-1,4-dimethylimidazole Hydrochloride Selection Evidence


Enhanced Water Solubility vs Free Base

The hydrochloride salt form of 5-Amino-1,4-dimethylimidazole enhances its solubility in water, a critical factor for pharmaceutical formulations and reactions in polar solvent systems. This is a distinct advantage over the free base form, 5-Amino-1,4-dimethylimidazole (CAS 861362-24-5), which is less soluble [1].

Solubility Enhancement Pharmaceutical Formulation Hydrochloride Salt

GPR142 Agonist Synthesis Intermediate

This compound is a direct reactant in the preparation of imidazolylcarbamoylcyclohexylbenzamide derivatives, which are potent GPR142 agonists. This specific application is tied to its unique 1,4-dimethyl substitution pattern, which is not found in other common 5-aminoimidazole analogs like 5-Amino-1-methylimidazole [1][2].

GPR142 Agonist Diabetes Amide Coupling Drug Intermediate

Purity and Storage for Reproducibility

Reputable vendors offer 5-Amino-1,4-dimethylimidazole Hydrochloride with a defined purity of ≥95% (or 98%) and specify storage at -20°C [1]. This ensures batch-to-batch consistency and stability, which is a procurement consideration compared to other less-defined analogs or the more unstable free base form, which requires careful handling to prevent decomposition .

Purity Specification Storage Condition Reproducibility

Applications of 5-Amino-1,4-dimethylimidazole Hydrochloride


GPR142 Agonist Synthesis

This compound is the key heterocyclic building block in the patented synthesis of potent GPR142 agonists, such as those described in WO2015120610A1 and EP3105207B1. It is reacted with cyclohexanecarboxylic acid derivatives via amide coupling to form the core imidazole moiety of the target molecule. This specific application is critical for research groups working on novel insulin secretagogues [1][2].

Heterocyclic Chemistry Building Block

The enhanced water solubility of the hydrochloride salt, compared to its free base, makes it the preferred choice for reactions conducted in aqueous or polar solvent systems. This simplifies reaction setup and workup procedures for a wide range of applications in medicinal chemistry and catalyst development where a 1,4-dimethyl-5-aminoimidazole core is required [3].

Process Chemistry and Scale-up Operations

For process chemists, the hydrochloride salt form offers improved handling properties and greater long-term stability compared to the free base, which is known to be air-sensitive. The specified storage conditions (-20°C) and high purity (≥95%) are critical for ensuring consistent outcomes during the scale-up of synthetic routes, thereby reducing batch-to-batch variability and improving overall process efficiency [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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